1,1'-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione)
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Overview
Description
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline appearance and slight bromine and acetone odor. It is insoluble in water but soluble in acetone .
Preparation Methods
The synthesis of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) typically involves a two-step process. Initially, 5,5-dimethylhydantoin is brominated, followed by chlorination . The reaction conditions include the use of appropriate brominating and chlorinating agents, and the product is then purified through crystallization. Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound has applications in biological studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic properties and as a disinfectant.
Industry: The compound is used in the production of disinfectants, water treatment chemicals, and other industrial applications
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) involves its ability to release active chlorine and bromine species. These species can interact with various molecular targets, including proteins and nucleic acids, leading to their modification or degradation. The pathways involved include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) can be compared with similar compounds such as:
1,3-Dibromo-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent and in water treatment.
1,3-Diiodo-5,5-dimethylhydantoin: . The uniqueness of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) lies in its specific combination of chlorine and bromine atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
858789-61-4 |
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Molecular Formula |
C11H14Cl2N4O4 |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
3-chloro-1-[(3-chloro-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14Cl2N4O4/c1-10(2)6(18)16(12)8(20)14(10)5-15-9(21)17(13)7(19)11(15,3)4/h5H2,1-4H3 |
InChI Key |
YMWHUIFOXCOCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CN2C(=O)N(C(=O)C2(C)C)Cl)Cl)C |
Origin of Product |
United States |
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